3,3'-Bi-(1,2,4-4H-triazole), 5,5'-di(trifluoroacetylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It consists of two 1,2,4-triazole rings (3,3’-bi-1,2,4-triazole) linked together at the 3 and 5 positions.
- Additionally, each triazole ring is substituted with trifluoroacetylamino groups at the 5,5’- positions.
- This compound exhibits potential applications in various fields due to its unique structure and properties.
3,3’-Bi-(1,2,4-4H-triazole), 5,5’-di(trifluoroacetylamino)-: is a triheterocyclic compound with an intriguing structure.
Vorbereitungsmethoden
- The synthetic route for 3,3’-Bi-(1,2,4-4H-triazole), 5,5’-di(trifluoroacetylamino)- involves the condensation of appropriate precursors.
- One possible method is the reaction between 3,5-diamino-1,2,4-triazole and trifluoroacetyl chloride.
- The reaction conditions typically involve solvent-based or solid-state reactions.
- Industrial production methods may vary, but optimization for yield and purity is crucial.
Analyse Chemischer Reaktionen
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., nitric acid), reducing agents (e.g., hydrazine), and nucleophilic substitution reagents.
- Major products formed depend on the specific reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a nitrogen-rich compound, it may find use in energetic materials or as a ligand in coordination chemistry.
Biology: Its unique structure could be explored for biological activity, such as enzyme inhibition or protein binding.
Medicine: Investigate its potential as a drug candidate or diagnostic agent.
Industry: Consider applications in materials science, catalysis, or sensors.
Wirkmechanismus
- The exact mechanism by which this compound exerts its effects would require further research.
- Molecular targets and pathways involved remain an area of investigation.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other triazoles, but few possess this specific combination of features.
3,3’-Bi-(1,2,4-4H-triazole), 5,5’-di(trifluoroacetylamino)-: stands out due to its dual triazole rings and trifluoroacetylamino substituents.
Remember that this compound’s potential applications are still being explored, and further studies are needed to fully understand its properties and behavior
- Bao, F., Zhang, G., Jin, S., Zhang, Y., & Li, L. (2018). Thermal decomposition and thermal stability of potassium 3,3′-dinitrimino-5,5′-bis (1H-1,2,4-triazole). Journal of Thermal Analysis and Calorimetry, 133(4), 1563–1569
ChemicalBook: Benzoic acid, 3,5-bis (4H-1,2,4-triazol-4-yl)-. CAS1312133-68-8.
Eigenschaften
Molekularformel |
C8H4F6N8O2 |
---|---|
Molekulargewicht |
358.16 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[5-[3-[(2,2,2-trifluoroacetyl)amino]-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C8H4F6N8O2/c9-7(10,11)3(23)17-5-15-1(19-21-5)2-16-6(22-20-2)18-4(24)8(12,13)14/h(H2,15,17,19,21,23)(H2,16,18,20,22,24) |
InChI-Schlüssel |
KALZYKDROXSAEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NN1)NC(=O)C(F)(F)F)C2=NC(=NN2)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.